

Spectroscopic Analysis of 2-(4-Ethylphenyl)-2-methylpropanoic Acid: A Technical Guide

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Compound of Interest	
Compound Name:	2-(4-Ethylphenyl)-2-methylpropanoic acid
Cat. No.:	B580834

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-(4-Ethylphenyl)-2-methylpropanoic acid**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-(4-Ethylphenyl)-2-methylpropanoic acid**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~7.25	Doublet	2H	Ar-H
~7.15	Doublet	2H	Ar-H
~2.65	Quartet	2H	-CH ₂ -CH ₃
~1.55	Singlet	6H	-C(CH ₃) ₂
~1.20	Triplet	3H	-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~180	-COOH
~145	Ar-C (quaternary)
~142	Ar-C (quaternary)
~128	Ar-CH
~126	Ar-CH
~46	-C(CH ₃) ₂
~28	-CH ₂ -CH ₃
~25	-C(CH ₃) ₂
~15	-CH ₂ -CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic Acid)
3050-3020	Medium	C-H stretch (Aromatic)
2970-2850	Medium-Strong	C-H stretch (Aliphatic)
1710-1680	Strong	C=O stretch (Carboxylic Acid, conjugated) [1] [2] [3] [4]
1610, 1510	Medium	C=C stretch (Aromatic ring)
1410-1395	Medium	O-H bend
1320-1210	Strong	C-O stretch [2]
950-910	Broad, Medium	O-H bend (out-of-plane) [2]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
192	Moderate	[M] ⁺ (Molecular Ion)
177	High	[M - CH ₃] ⁺
147	High	[M - COOH] ⁺
119	High	[M - C(CH ₃) ₂ COOH] ⁺ (Benzyllic cation)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-25 mg of solid **2-(4-Ethylphenyl)-2-methylpropanoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[5]
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
- Filter the solution to remove any particulate matter, which can degrade the quality of the NMR spectrum.[6]
- Transfer the clear solution into a clean, dry 5 mm NMR tube.[5][6]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[5]

2. ^1H and ^{13}C NMR Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve homogeneity and improve spectral resolution.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a suitable relaxation delay are generally required due to the low natural abundance of the ^{13}C isotope.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).[6]

- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- Perform baseline correction to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of **2-(4-Ethylphenyl)-2-methylpropanoic acid** in a volatile organic solvent (e.g., dichloromethane or acetone).[\[7\]](#)
- Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[\[7\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[7\]](#)

2. IR Spectrum Acquisition:

- Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis:

- Identify the characteristic absorption bands and their corresponding wavenumbers.
- Correlate the observed bands with the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC).
- The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).^[8]
- This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and various fragment ions.^[8]

2. Mass Analysis:

- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection and Spectrum Generation:

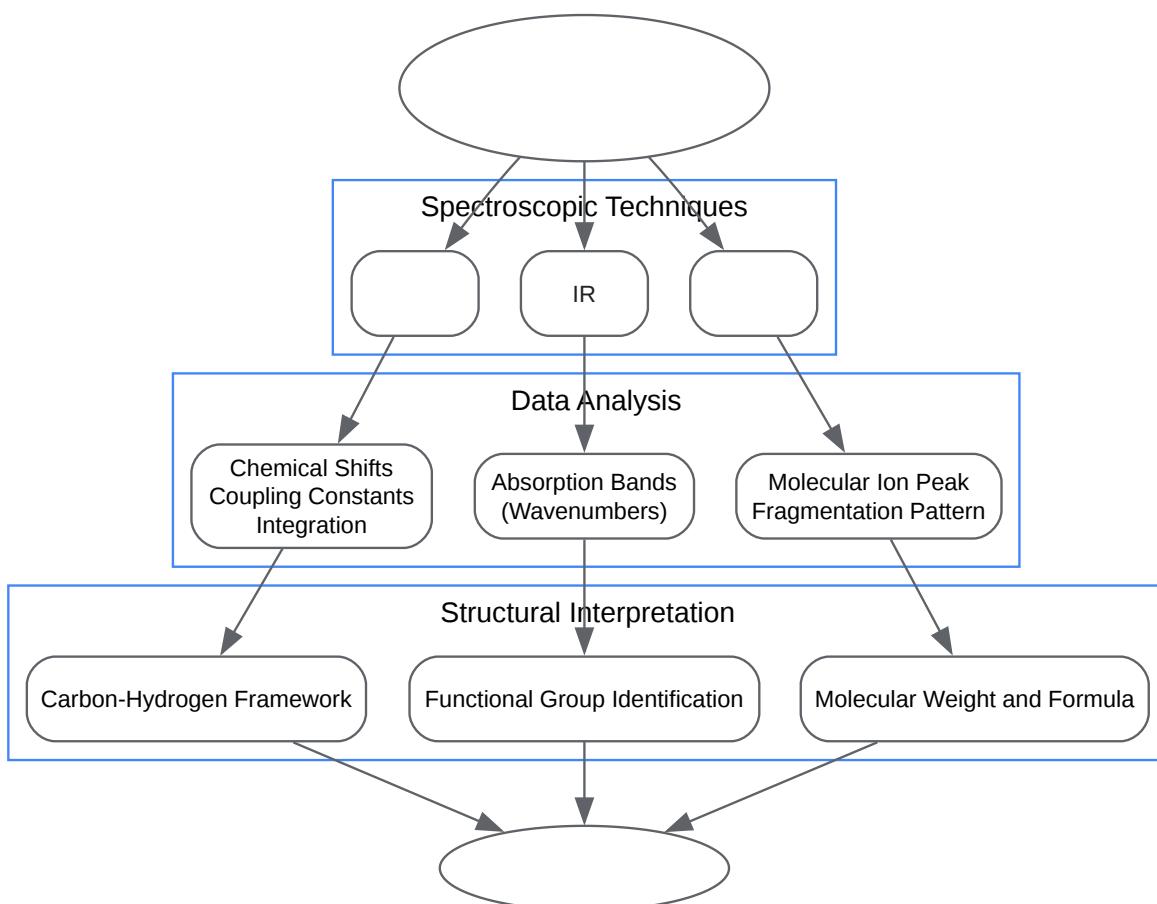
- A detector measures the abundance of each ion at a specific m/z value.
- The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z .

4. Data Analysis:

- Identify the molecular ion peak to determine the molecular weight of the compound.
- Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the stable carbocations and neutral losses.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like **2-(4-Ethylphenyl)-2-methylpropanoic acid**.

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Caption: Workflow for Spectroscopic Identification of an Organic Compound.

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